alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile
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Overview
Description
Alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile is a nitrile.
Scientific Research Applications
Anxiogenic Properties in Pharmacology
- Alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile, referred to as Alpha3IA in a study, demonstrates significant affinity and efficacy for GABA(A) receptors, specifically targeting alpha3 subunits over others. This compound, with its good CNS penetration, has been found to exhibit anxiogenic properties, making it a potential subject for anxiety-related pharmacological research (Atack et al., 2005).
Corrosion Inhibition in Material Science
- In the field of material science, derivatives of pyridine, which include structures related to this compound, have been studied for their corrosion inhibition properties. A specific study focused on the adsorption and inhibitory effects of these compounds on steel corrosion, highlighting their potential application in protecting metals from corrosive environments (Ansari et al., 2015).
Antimicrobial Activity in Biomedical Research
- In biomedical research, compounds structurally related to this compound have been synthesized and shown to exhibit antimicrobial activity. This suggests their potential application in the development of new antimicrobial agents, particularly in the fight against resistant microbial strains (Bedair et al., 2001).
Bioorganic Chemistry and Drug Development
- In bioorganic chemistry, derivatives of this compound have been explored for their alpha1-adrenoceptor antagonist activity. This research contributes to the understanding of these compounds in the context of developing antiarrhythmic and antihypertensive drugs (Handzlik et al., 2008).
Electrochromic Device Applications in Material Science
- In material science, specifically in the development of electrochromic devices, compounds structurally related to this compound, such as 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole, have been synthesized and utilized. Their applications in high-contrast electrochromic devices showcase the potential of these compounds in advanced material applications (Su et al., 2017).
Properties
CAS No. |
92437-25-7 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(Z)-2-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O/c1-18-15-6-4-13(5-7-15)14(10-16)9-12-3-2-8-17-11-12/h2-9,11H,1H3/b14-9+ |
InChI Key |
RQWSCDRFGHLEGJ-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CN=CC=C2)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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